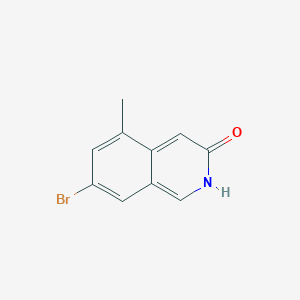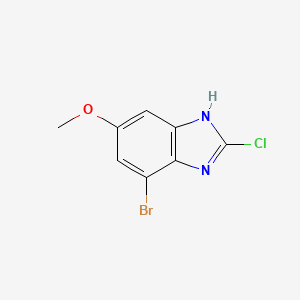![molecular formula C21H17NO B15202554 [2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B15202554.png)
[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a benzyloxy group attached to the biphenyl structure, with an acetonitrile group at the para position of the biphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile typically involves a multi-step process. One common method includes the following steps:
Suzuki Coupling Reaction: This involves the coupling of 2-benzyloxy-1-bromobenzene with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
For large-scale industrial production, the process may be optimized to improve yield and reduce costs. This can include the use of more efficient catalysts, continuous flow reactors, and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile: undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile: can be compared with other biphenyl derivatives such as:
[2’-(Benzyloxy)[1,1’-biphenyl]-3-yl]acetonitrile: Similar structure but with the acetonitrile group at a different position.
[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]amine: Similar structure but with an amine group instead of a nitrile group.
The uniqueness of [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile lies in its specific functional groups and their positions, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C21H17NO |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
2-[4-(2-phenylmethoxyphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C21H17NO/c22-15-14-17-10-12-19(13-11-17)20-8-4-5-9-21(20)23-16-18-6-2-1-3-7-18/h1-13H,14,16H2 |
InChI-Schlüssel |
HSUFPQLUKZEILZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S,5S,6R)-2-(((4AR,6S,7R,8R,8aR)-6-(((2R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutan-2-yl)oxy)-7-acetamido-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B15202472.png)
![4-Amino-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15202477.png)





![5-[4-(Methylsulfanyl)phenyl]-2-furoic acid](/img/structure/B15202509.png)




![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B15202542.png)

